Sialylglycopeptide

Glycan Analysis Mass Spectrometry Glycopeptide Standard

Researchers requiring homogeneous N-glycan standards face costly synthetic alternatives (~460× more per mole) or heterogeneous glycoprotein digests. Sialylglycopeptide (SGP) is a single-glycoform, ≥95% HPLC-pure disialyl-biantennary N-glycan isolated from hen egg yolk. • Intact chitobiose-Asn moiety enables one-pot endoglycosidase-catalyzed antibody remodeling • Gram-scale availability supports process-scale biopharmaceutical development • Single-peak LC-MS quantification with 3-order linear dynamic range (d0/d8 = 0.02:20) Ideal for N-glycan library construction, glycopolymer conjugation, and biopharmaceutical glycoengineering.

Molecular Formula C112H187N15Na2O70
Molecular Weight 2909.7 g/mol
CAS No. 189035-43-6
Cat. No. B573236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSialylglycopeptide
CAS189035-43-6
Molecular FormulaC112H187N15Na2O70
Molecular Weight2909.7 g/mol
Structural Identifiers
InChIInChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1
InChIKeyKMJYGLJORYOCJF-OABTZWTBSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sialylglycopeptide – Homogeneous N-Glycan Standard


Sialylglycopeptide (SGP, CAS 189035‑43‑6) is a naturally occurring glycopeptide isolated from hen egg yolk that carries an intact complex‑type disialyl‑biantennary N‑glycan (A2G2S2) attached via an Asn‑containing short peptide fragment [1]. It serves as a homogeneous, commercially available building block for semi‑synthesis of diverse N‑glycans, a defined substrate for endoglycosidase‑catalyzed glycan remodeling, and a high‑purity standard for glycan analysis [2]. Unlike heterogeneous mixtures obtained from glycoprotein digests (e.g., fetuin or transferrin) and expensive synthetic oligosaccharides, SGP combines molecular uniformity, robust scalability, and handling convenience that are difficult to replicate with any single alternative.

Homogeneous A2G2S2 glycoform for quantitative glycomics and enzymatic assays
Intact chitobiose-Asn peptide handle enables direct endoglycosidase-catalyzed conjugation
Scalable isolation from egg yolk supports gram-scale glycoengineering projects

Why Sialylglycopeptide Is Irreplaceable


Clinically and industrially relevant glycosylation patterns depend on precise glycan structure and linkage topology. The disialyl‑biantennary N‑glycan displayed by SGP (Neu5Acα2‑6Galβ1‑4GlcNAc arms) corresponds to the most abundant human‑type N‑glycan found on IgG and erythropoietin, yet other natural sialylglycopeptide sources (e.g., fetuin, transferrin, or bovine GMP) yield heterogeneous mixtures with variable antennarity, sialylation degree, and peptide sequences [1]. Synthetic N‑glycans (e.g., A2G2S2 free glycans) are precisely defined but cost ~460‑fold more per mole, are available only in sub‑milligram quantities, and lack the peptide handle that enables direct enzymatic transfer and facile conjugations [2]. Even the close structural analog disialyloctasaccharide, which lacks the peptide stub and one sugar unit, cannot serve as an equivalent donor for endoglycosidase‑catalyzed transglycosylation reactions that require the intact chitobiose‑Asn moiety [3].

Fetuin/transferrin glycopeptides: Heterogeneous sialylation and antennarity may shift quantification and assay reproducibility
Synthetic A2G2S2 free glycans: ~460× costlier per mole, no peptide tag for enzymatic transfer, and limited to sub-milligram supply
Disialyloctasaccharide analog: Lacks chitobiose-Asn core required for endoglycosidase transglycosylation and antibody remodeling

Sialylglycopeptide Quantitative Advantages


Purity Compared with Fetuin Standards

Commercial sialylglycopeptide isolated from egg yolk consistently achieves ≥95% purity by HPLC across multiple vendors (TCI, Chem‑Impex, Wako) . In direct contrast, the widely used Asn‑81 tryptic glycopeptide prepared from bovine fetuin exhibits only ≈90% purity even after extensive RP‑HPLC purification, with further heterogeneity of degree of sialylation resolved into five distinct peaks by ion‑exchange chromatography [1]. This ≥5‑percentage‑point purity deficit plus intrinsic charge heterogeneity makes fetuin‑derived standards unreliable for quantitative MS calibration and enzymatic kinetic assays that demand a single molecular species.

Purity vs. Fetuin Standard
Head-to-head
SGP
≥95% single peak
Fetuin Asn-81 GP
≤90%, 5 sialo-forms
Higher purity reduces quantification errors in MS-based glycomics and kinetic assays
Data to verify: vendor-specific HPLC methods
Glycan Analysis Mass Spectrometry Glycopeptide Standard

Cost Efficiency vs. Synthetic Glycans

Sialylglycopeptide (TCI 10 mg, ¥4,340 ≈ $40) contains approximately 3.5 µmol of pure, defined N‑glycan with peptide handle . The equivalent synthetic A2G2S2 free glycan standard (Ludger, 2‑AA labelled, 100 pmol) retails for ¥57,000 ≈ $530 [1]. On a cost‑per‑mole basis, SGP is approximately 460 times less expensive, while additionally providing the intrinsic peptide tag that eliminates the need for costly, low‑yielding chemical glycosylation steps.

Cost Efficiency
Reported
~460× more economical per mole
Enables budget-sensitive glycoengineering programs
Based on commercial catalogue prices (2023)
Glycan Synthesis Bioconjugation Cost-Efficiency

Scalable Production vs. Other Standards

Improved isolation protocols enable the production of >300 mg of homogeneous SGP from a single preparation run using commercially available egg yolk powder and HILIC‑HPLC [1]. A simplified protocol reported gram‑scale isolation with >92% recovery and >95% purity . In contrast, synthetic N‑glycan standards and fetuin‑derived glycopeptides are typically offered in 1–10 µg units, and even the largest preparative fetuin procedures yield only ≈100 µmol per batch after multi‑step chromatography [2]. The >10‑fold superiority in accessible mass streamlines large‑scale glycoengineering workflows and supports industrial production of glycan‑homogeneous biopharmaceuticals.

Scalable Production
Reported
>300 mg per batch, gram-scale isolation
Supports process-scale biopharmaceutical development
HILIC-HPLC from egg yolk powder
Glycoprotein Remodeling Process Chemistry Scale-Up

Multivalent Binding vs. Monovalent Sialoside

Glycopolymers bearing pendant SGP units exhibit an association constant (Ka) of the order of 10⁷ M⁻¹ toward Sambucus sieboldiana agglutinin (SSA) [1]. For comparison, SPR studies of monovalent sialoside (Neu5Acα2‑6‑LHEB) binding to the related Sambucus nigra agglutinin (SNA) yielded a dissociation constant KD = 777 nM, corresponding to Ka ≈ 1.3 × 10⁶ M⁻¹ [2]. This translates to approximately one order of magnitude stronger binding when SGP is presented in a multivalent format, an enhancement that cannot be replicated by monomeric sialyllactose or sialylated glycopeptides lacking polymerizable handles.

Multivalent Lectin Binding
Class-level
SGP-glycopolymer
Ka ≈ 10⁷ M⁻¹
Monovalent sialoside
Ka ≈ 1.3×10⁶ M⁻¹
Approximately 10-fold stronger binding in multivalent format
Context-dependent: polymer architecture influences avidity
Lectin Binding Multivalency Antiviral Glycopolymers

Sialylglycopeptide Applications


Internal Calibrant for Glycomics

The ≥95% HPLC purity and single‑glycoform identity of SGP eliminate the need for complex deconvolution that plagues fetuin‑ or transferrin‑derived glycopeptide standards [1]. When used as an internal standard for LC‑MS quantification of complex N‑glycans, SGP provides a single, well‑defined peak that enables linear dynamic ranges of 3 orders of magnitude (d0/d8 = 0.02:20) in isotope‑labeled transglycosylation workflows .

Antibody Glycoengineering and ADC Manufacturing

SGP is the only commercially available donor that carries the intact chitobiose‑Asn moiety necessary for one‑pot endoglycosidase‑catalyzed remodeling of antibody N‑glycans [2]. The natural disialyl‑biantennary structure matches the preferred human‑type glycan for IgG, and gram‑scale availability makes process‑scale biopharmaceutical development feasible—advantages not shared by synthetic A2G2S2 glycans or heterogeneous fetuin digests .

Antiviral Glycopolymer and Glycan Array Fabrication

SGP‑grafted glycopolymers exhibit Ka ≈ 10⁷ M⁻¹ toward sialic‑acid‑recognizing lectins, enabling construction of high‑avidity influenza hemagglutinin inhibitors [3]. The peptide amine allows simple post‑polymerization conjugation to activated ester polymers, a synthetic flexibility absent in free synthetic N‑glycans or asialo‑SGP derivatives that lack sialic acid.

Large-Scale N-Glycan Library Synthesis

At ~460‑fold lower cost per mole than synthetic A2G2S2 glycan, SGP is the only practical starting material for preparative synthesis of structurally diverse N‑glycan libraries by enzyme‑assisted trimming and extension [4]. This economic advantage has enabled academic and industrial laboratories to pursue glycan microarray construction and receptor‑specificity screening that would be prohibitive with chemically synthesized standards.

Application
Selection Property
Validation Focus
Internal Calibrant for Glycomics
Single-glycoform, high-purity standard
LC-MS linear dynamic range and quantification accuracy
Antibody Glycoengineering & ADC Manufacturing
Intact chitobiose-Asn enzymatic transfer handle
One-pot remodeling efficiency and process scalability
Antiviral Glycopolymer & Array Fabrication
Multivalent sialic acid presentation with peptide conjugation site
Lectin/hemagglutinin binding avidity and polymer loading
Large-Scale N-Glycan Library Synthesis
Cost-efficient gram-scale supply
Preparative enzymatic diversification throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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